molecular formula C14H24O3 B8683539 Ethyl 1-hexyl-2-oxocyclopentane-1-carboxylate CAS No. 36370-13-5

Ethyl 1-hexyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B8683539
CAS No.: 36370-13-5
M. Wt: 240.34 g/mol
InChI Key: YDHPMOJEWBRHJJ-UHFFFAOYSA-N
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Description

Ethyl 1-hexyl-2-oxocyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C14H24O3 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

36370-13-5

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 1-hexyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C14H24O3/c1-3-5-6-7-10-14(13(16)17-4-2)11-8-9-12(14)15/h3-11H2,1-2H3

InChI Key

YDHPMOJEWBRHJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCCC1=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under vigorously agitation, 31.2 g of ethyl 2-oxocyclopentane carboxylate was added to 84.5 g purity of 98%) of ground anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 100 ml Of acetone. The reaction mixture was further stirred for about 15 minutes, then thereto was dropwise added 57.54 ml (purity of 98%) of 1-bromo-n-hexane. Upon the completion of the addition, the reaction mixture was heated for reflux for 5 hours. The reaction mixture was filtered under the reduced pressure, and the filter cake was washed with diethyl ether until its color was purely white. Pale yellow filtrate was collected and dried over anhydrous magnesium sulfate, then the solvent was removed. The residue was distilled under reduced pressure, and 41.89 g of colorless liquid as a distillate cut of 156-160° C./23 mmHg was collected. Yield: 87.3%. MS: m/e 240(M+′), 212(M+′—CH2CH2), 195(M+′—OCH2CH3), 167(M+′—CO2CH2CH3), 156(base), 155, 127, 111.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57.54 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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